molecular formula C17H17Cl2N5O B12182530 2,4-dichloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzamide

2,4-dichloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzamide

Cat. No.: B12182530
M. Wt: 378.3 g/mol
InChI Key: LLXAITBQMBRLRT-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with dichloro groups and a triazolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzamide typically involves multiple steps:

    Formation of the triazolopyrimidine moiety: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.

    Attachment of the propyl linker: The triazolopyrimidine derivative can be further reacted with a propylating agent to introduce the propyl linker.

    Formation of the benzamide core: The final step involves the coupling of the triazolopyrimidine-propyl intermediate with 2,4-dichlorobenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The dichloro groups on the benzamide core can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Oxidation and Reduction: The triazolopyrimidine moiety can participate in redox reactions, potentially altering its electronic properties and reactivity.

    Cyclization: The compound can undergo intramolecular cyclization reactions under specific conditions, leading to the formation of novel ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted benzamides, while redox reactions can lead to altered triazolopyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 2,4-dichloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzamide is unique due to the combination of its benzamide core, dichloro substituents, and triazolopyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17Cl2N5O

Molecular Weight

378.3 g/mol

IUPAC Name

2,4-dichloro-N-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzamide

InChI

InChI=1S/C17H17Cl2N5O/c1-10-8-11(2)24-15(22-23-17(24)21-10)4-3-7-20-16(25)13-6-5-12(18)9-14(13)19/h5-6,8-9H,3-4,7H2,1-2H3,(H,20,25)

InChI Key

LLXAITBQMBRLRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)CCCNC(=O)C3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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